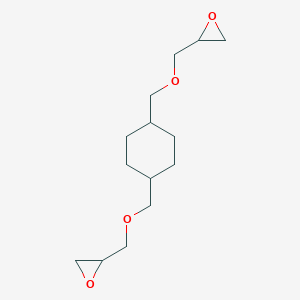

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Description

The exact mass of the compound 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMQXWYQIIUJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1COCC2CO2)COCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29357-35-5 | |

| Record name | Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29357-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044805 | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14228-73-0 | |

| Record name | 1,4-Cyclohexanedimethanol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14228-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol diglycidyl ether, is a versatile aliphatic diepoxide. Its cyclohexane core imparts flexibility, weatherability, and thermal stability to polymer systems, making it a valuable component in the formulation of advanced materials. In the realm of drug development, its diepoxide functionality allows for cross-linking with various nucleophilic biomolecules, opening avenues for its use in drug delivery systems, bio-adhesives, and tissue engineering scaffolds. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanisms, detailed experimental protocols, and methods for its characterization.

Synthesis of the Starting Material: 1,4-Cyclohexanedimethanol

The primary precursor for the synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is 1,4-cyclohexanedimethanol. Commercially, this diol is produced through the hydrogenation of dimethyl terephthalate (DMT) or terephthalic acid.

Reaction Pathway and Key Considerations

The industrial synthesis of 1,4-cyclohexanedimethanol typically involves a two-stage hydrogenation process. In the first stage, the aromatic ring of DMT is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate. The second stage involves the reduction of the ester groups to hydroxyl groups.

Stage 1: Aromatic Ring Hydrogenation

-

Reaction: Dimethyl terephthalate + 3H₂ → Dimethyl 1,4-cyclohexanedicarboxylate

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this aromatic ring hydrogenation.

-

Conditions: This reaction is typically carried out at elevated temperatures and pressures.

Stage 2: Ester Hydrogenolysis

-

Reaction: Dimethyl 1,4-cyclohexanedicarboxylate + 4H₂ → 1,4-Cyclohexanedimethanol + 2CH₃OH

-

Catalyst: A copper-based catalyst, such as copper chromite, is effective for the hydrogenolysis of the ester groups.

-

Conditions: This stage also requires high temperature and pressure to proceed efficiently.

The resulting 1,4-cyclohexanedimethanol is a mixture of cis and trans isomers, the ratio of which can influence the properties of the final diepoxide. Purification is typically achieved through distillation.

Core Synthesis: Glycidylation of 1,4-Cyclohexanedimethanol

The conversion of 1,4-cyclohexanedimethanol to its diglycidyl ether is achieved through a two-step process involving the reaction with epichlorohydrin.

Step 1: Lewis Acid-Catalyzed Halohydrin Formation

The first step is the reaction of the hydroxyl groups of 1,4-cyclohexanedimethanol with epichlorohydrin, catalyzed by a Lewis acid. This reaction opens the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin intermediate.

Mechanism:

The Lewis acid activates the epichlorohydrin by coordinating to the oxygen atom of the epoxide ring, making the carbon atoms more electrophilic. The hydroxyl group of the diol then acts as a nucleophile, attacking one of the carbon atoms of the activated epoxide. This results in the formation of a halohydrin.

Step 2: Dehydrochlorination and Epoxide Ring Formation

In the second step, a base, typically sodium hydroxide, is used to effect dehydrochlorination. The hydroxide ion removes the acidic proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular Williamson ether synthesis, where the alkoxide displaces the chloride ion, forming the new epoxide ring. This process is often carried out under conditions that facilitate the removal of the water and sodium chloride byproducts.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 1,4-Cyclohexanedimethanol | Starting diol |

| Epichlorohydrin | Glycidylating agent |

| Lewis Acid (e.g., SnCl₄) | Catalyst for halohydrin formation |

| Sodium Hydroxide (NaOH) | Base for dehydrochlorination |

| Toluene | Solvent, azeotropic removal of water |

| Anhydrous Magnesium Sulfate | Drying agent |

| Three-necked round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants |

| Dropping funnel | For controlled addition of reagents |

| Magnetic stirrer and hot plate | For mixing and heating |

| Rotary evaporator | For solvent removal |

| Vacuum distillation apparatus | For purification of the final product |

Procedure

-

Halohydrin Formation:

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-cyclohexanedimethanol and a catalytic amount of a Lewis acid (e.g., a few drops of tin(IV) chloride).

-

Heat the mixture with stirring to a temperature of 50-70 °C.

-

Slowly add an excess of epichlorohydrin (typically 2-3 molar equivalents per hydroxyl group) to the reaction mixture through the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete formation of the chlorohydrin intermediate.

-

-

Dehydrochlorination and Epoxidation:

-

Cool the reaction mixture to room temperature.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (typically a slight molar excess relative to the epichlorohydrin used) to the flask. This reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C.

-

After the addition of NaOH, add toluene to the mixture to facilitate the separation of the organic and aqueous layers and to aid in the removal of water via azeotropic distillation if necessary.

-

Stir the biphasic mixture vigorously for 2-3 hours at room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water and brine to remove any remaining salts and base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product is then purified by vacuum distillation to yield 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane as a colorless, viscous liquid.

-

Characterization

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of the glycidyl ether groups and the cyclohexane ring. Key signals would include those for the protons of the epoxide ring (typically in the range of 2.5-3.2 ppm), the methylene protons adjacent to the ether oxygen, and the protons of the cyclohexane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the epoxide rings (typically around 44 and 50 ppm), the methylene carbons of the glycidyl ether groups, and the carbons of the cyclohexane ring.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is a crucial tool for identifying the functional groups present in the molecule. The disappearance of the broad O-H stretching band from the starting diol (around 3300 cm⁻¹) and the appearance of a characteristic C-O-C stretching band for the epoxide ring (around 915 cm⁻¹) are key indicators of a successful reaction.

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane.

Logical Workflow of the Experimental Protocol

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is a well-established process that provides a valuable building block for various applications, including those in the pharmaceutical and biomedical fields. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocol are essential for obtaining a high-purity product. The characterization techniques outlined in this guide provide the necessary tools to validate the successful synthesis of this important diepoxide.

References

-

Wikipedia: 1,4-Cyclohexanedimethanol diglycidyl ether. This article provides a general overview of the compound, including its manufacturing process. [Link][1]

-

Google Patents: CA2083421A1 - Process for glycidylation of alcohols. This patent describes a detailed process for the glycidylation of alcohols, including cyclohexanedimethanol, using a Lewis acid catalyst. [2]

-

Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. This review article discusses the synthesis and applications of CHDM-based polymers. [Link][3]

-

Google Patents: CN102584578A - Preparation method and application of 1,4-cyclohexanedimethanol diglycidyl ether diacrylate. This patent describes a method for the preparation of a derivative of the target compound, providing insights into its reactivity. [4]

Sources

- 1. 1,4-Cyclohexanedimethanol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. CA2083421A1 - Process for glycidylation of alcohols - Google Patents [patents.google.com]

- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102584578A - Preparation method and application of 1,4-cyclohexanedimethanol diglycidyl ether diacrylate - Google Patents [patents.google.com]

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

This document provides a comprehensive technical overview of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, a versatile diepoxide compound. Intended for researchers, scientists, and professionals in drug development and materials science, this guide delves into the core chemical properties, synthesis, reactivity, and key applications of this molecule, moving beyond a simple recitation of facts to explore the rationale behind its utility and experimental handling.

Introduction and Molecular Identity

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also widely known as 1,4-cyclohexanedimethanol diglycidyl ether (CHDM-DGE), is a non-aromatic, cycloaliphatic diepoxide.[1] Its unique structure, combining a rigid cyclohexane core with flexible glycidyl ether side chains, imparts a valuable balance of properties, including low viscosity, good thermal stability, and excellent chemical resistance.[2] These characteristics make it a critical component in advanced polymer systems and a versatile intermediate in organic synthesis.[1][]

The compound is registered under CAS number 14228-73-0.[1][4] Its molecular formula is C₁₄H₂₄O₄, with a corresponding molar mass of approximately 256.34 g/mol .[1][4][5][6][7]

Diagram 1: Chemical Structure of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Caption: Molecular structure of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane.

Physicochemical Properties

The physical state of this compound is typically a colorless to pale yellow liquid.[2] Its low viscosity is a defining feature and a primary driver for its main application as a reactive diluent.[1][2] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Weight | 256.34 g/mol | [4][5][6][7] |

| Density (at 25 °C) | ~1.1 g/mL | [5][7][8][9] |

| Viscosity (at 25 °C) | 45-75 mPa·s | [10] |

| Boiling Point | 135 °C @ 0.12 Torr | [8] |

| Flash Point | >230 °F (>110 °C) | [5][8] |

| Refractive Index (n20/D) | ~1.481 | [8][9] |

| Epoxy Equivalent Weight (EEW) | 157-169 g/eq | [5] |

| Epoxy Value | 0.60-0.64 eq/100g | [10] |

Synthesis and Quality Control

Manufacturing Process

The industrial synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is a two-step process.[1] The causality of this pathway is rooted in established epoxide chemistry, designed for high yield and purity.

-

Glycidyl Ether Formation: The process begins with the reaction of 1,4-cyclohexanedimethanol and epichlorohydrin. This reaction is catalyzed by a Lewis acid, which serves to activate the epoxide ring of the epichlorohydrin, making it susceptible to nucleophilic attack by the hydroxyl groups of the diol.[1] This step results in the formation of a halohydrin intermediate.

-

Dehydrochlorination: The intermediate is then treated with a strong base, typically sodium hydroxide. This effects an intramolecular Williamson ether synthesis, where the alkoxide formed attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming the final diepoxide ring.[1] The primary byproducts of this process are sodium chloride and water.[1]

Diagram 2: Industrial Synthesis Workflow

Caption: The fundamental cross-linking reaction of an epoxy group.

Applications in Research and Industry

The specific chemical properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane define its primary roles in various advanced applications.

-

Reactive Diluent for Epoxy Resins: This is its most significant industrial use. [1]High-performance epoxy resins are often highly viscous, making them difficult to process. The addition of CHDM-DGE effectively reduces the system's viscosity, improving flow and workability without introducing non-reactive solvents that would compromise the final properties. [1][2]* CASE Applications: As a component in formulated epoxy systems, it is integral to the production of high-performance Coatings, Adhesives, Sealants, and Elastomers (CASE). [1]Its cycloaliphatic structure contributes to good UV stability and weather resistance, making it suitable for outdoor and protective coatings.

-

Composite Materials and Encapsulants: It is used in the formulation of resins for fiber-reinforced plastics and electronic encapsulants, where its low viscosity allows for excellent impregnation of fibers and complete filling of intricate molds. [2][10]* Intermediate for Chemical Synthesis: Its dual epoxy functionality makes it a valuable building block. For instance, it can be reacted with acrylic acid to synthesize 1,4-cyclohexanedimethanol diglycidyl ether diacrylate, a prepolymer used in low-viscosity, photosensitive resins for UV-curing applications. [1][11]* Biomedical and Pharmaceutical Research: The compound serves as a linker or intermediate in the synthesis of more complex molecules for therapeutic drug development, including treatments for cancer and neurological disorders. []

Safety, Handling, and Storage

From a toxicological standpoint, 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. [4][8][12] GHS Hazard Statements:

-

H302: Harmful if swallowed [4][8]* H315: Causes skin irritation [1][4][8]* H317: May cause an allergic skin reaction [1][4][8]* H412: Harmful to aquatic life with long lasting effects [1][4] Safe Handling Protocols:

-

Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [8][13]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat. [8][12]Avoid all direct contact with skin and eyes. [8][12][13]* Hygiene: Do not eat, drink, or smoke in the work area. [8][12][13]Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace. [12] Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]* Keep away from sources of heat and direct sunlight. [12][13]* Store separately from incompatible materials such as strong oxidizing agents, acids, and amines. [12][13]

References

-

PubChem. (n.d.). Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Cyclohexanedimethanol diglycidyl ether. Retrieved from [Link]

- Google Patents. (2012). CN102584578A - Preparation method and application of 1,4-cyclohexanedimethanol diglycidyl ether diacrylate.

-

BuyersGuideChem. (n.d.). 1,4-bis-((2,3-Epoxypropoxy)methyl)cyclohexane | 14228-73-0. Retrieved from [Link]

-

SAMREAL Chemical Co., Ltd. (n.d.). 1,4-Bis Cyclohexane Diglycidyl Ether CAS 14228-73-0 , High Epoxy Value. Retrieved from [Link]

-

Molbase. (n.d.). 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet: 3M™ Scotch-Weld™ Structural Core Splice Film AF 3074 FST. Retrieved from [Link]

Sources

- 1. 1,4-Cyclohexanedimethanol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. CAS 14228-73-0: Diglycidyl ether of 1,4-Cyclohexanedimetha… [cymitquimica.com]

- 4. Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | C14H24O4 | CID 61718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-bis-((2,3-Epoxypropoxy)methyl)cyclohexane | 14228-73-0 [buyersguidechem.com]

- 6. 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | 14228-73-0 [chemicalbook.com]

- 7. 14228-73-0 CAS MSDS (1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane CAS#: 14228-73-0 [m.chemicalbook.com]

- 10. 1,4-Bis Cyclohexane Diglycidyl Ether CAS 14228-73-0 , High Epoxy Value | SAMREAL [samreal.com]

- 11. CN102584578A - Preparation method and application of 1,4-cyclohexanedimethanol diglycidyl ether diacrylate - Google Patents [patents.google.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. assets.alfalaval.com [assets.alfalaval.com]

An In-depth Technical Guide to 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane: From Synthesis to Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, a versatile diepoxide compound. It delves into its chemical identity, including a wide array of synonyms, and details its key physicochemical properties. The guide explores its synthesis and reaction mechanisms, with a particular focus on its applications in the biomedical and pharmaceutical fields. For researchers and drug development professionals, this document offers insights into its use as a crosslinking agent in hydrogels for controlled drug release and as a potential linker in bioconjugation strategies. Experimental considerations and analytical methods for quality control are also discussed, providing a valuable resource for laboratory and developmental work.

Chemical Identity and Synonyms

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is a cycloaliphatic diepoxide with the chemical formula C₁₄H₂₄O₄ and a molecular weight of approximately 256.34 g/mol . Its structure features a central cyclohexane ring with two glycidyl ether groups attached via methyl linkers at the 1 and 4 positions. This bifunctional nature is key to its utility in polymerization and crosslinking reactions.

Due to its widespread use in various industries and academic research, this compound is known by a multitude of synonyms. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers

| Name | Identifier |

| 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | Primary Name |

| 1,4-Cyclohexanedimethanol diglycidyl ether | Common Synonym |

| Diglycidyl ether of 1,4-cyclohexanedimethanol | Common Synonym |

| 1,4-Bis(glycidyloxymethyl)cyclohexane | IUPAC Name Variation |

| 2,2'-[1,4-Cyclohexanediylbis(methyleneoxymethylene)]bis[oxirane] | IUPAC Name |

| Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | CAS Index Name |

| CAS Number | 14228-73-0 |

| EC Number | 238-098-4 |

| PubChem CID | 61718 |

Other less common synonyms include: 1,4-Bis[(2,3-epoxypropoxy)methyl]cyclohexan, 1,4-Bis((oxiran-2-ylmethoxy)methyl)cyclohexane, and 2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane[1][2]. The technical grade is often sold as a mixture of cis and trans isomers[3].

Physicochemical Properties

Understanding the physical and chemical properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is crucial for its handling, storage, and application in experimental settings.

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow liquid/oil | [1] |

| Molecular Formula | C₁₄H₂₄O₄ | [3] |

| Molecular Weight | 256.34 g/mol | [3] |

| Density | ~1.1 g/mL at 25 °C | [3][4] |

| Boiling Point | 154-160 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Refractive Index (n20/D) | ~1.481 | [3][4] |

| Vapor Pressure | 11.4 mmHg at 25 °C | [4] |

| Water Solubility | 3.741 g/L at 20 °C | [3] |

| LogP | 2.29 at 30 °C | [3] |

| Viscosity | 45-75 mPa·s at 25 °C | [5] |

Synthesis and Reaction Mechanisms

Synthesis

The industrial synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane typically involves a two-step process starting from 1,4-cyclohexanedimethanol and epichlorohydrin[6].

Step 1: Halohydrin Formation 1,4-Cyclohexanedimethanol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst. This reaction opens the epoxide ring of epichlorohydrin to form a halohydrin intermediate.

Step 2: Dehydrochlorination The resulting halohydrin is then treated with a base, typically sodium hydroxide, to induce dehydrochlorination. This step closes the ring to form the desired diepoxide[6]. The waste products of this process are primarily water and sodium chloride[6].

Sources

- 1. CAS 14228-73-0: Diglycidyl ether of 1,4-Cyclohexanedimetha… [cymitquimica.com]

- 2. 1,4-bis-((2,3-Epoxypropoxy)methyl)cyclohexane | 14228-73-0 [buyersguidechem.com]

- 3. 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | 14228-73-0 [chemicalbook.com]

- 4. 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane CAS#: 14228-73-0 [m.chemicalbook.com]

- 5. samreal.com [samreal.com]

- 6. 1,4-Cyclohexanedimethanol diglycidyl ether - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane as a Cross-Linking Agent

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (CAS No. 14228-73-0) as a cross-linking agent and reactive diluent. This guide covers the fundamental properties, cross-linking mechanisms, and detailed protocols for its use in both industrial epoxy formulations and advanced biomedical applications, such as hydrogel synthesis for drug delivery. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Chemical Profile

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, also known as 1,4-cyclohexanedimethanol diglycidyl ether, is a low-viscosity cycloaliphatic diepoxide.[1] Its chemical structure, featuring a rigid cyclohexane ring and two terminal epoxy groups, imparts a unique combination of properties to cross-linked polymer networks.[2][3] Unlike more common aromatic epoxy resins like those based on bisphenol A (DGEBA), its aliphatic nature contributes to improved UV resistance and lower viscosity.[4]

Primarily, it serves two key functions in polymer chemistry:

-

Cross-Linking Agent: The dual epoxy groups can react with various curing agents (hardeners) to form a durable three-dimensional thermosetting polymer network.[2]

-

Reactive Diluent: Due to its low viscosity, it is frequently used to reduce the viscosity of more viscous epoxy resin formulations, such as DGEBA, improving handling and processing characteristics like flow and impregnation of fibers.[3] As a reactive diluent, it becomes an integral part of the final polymer backbone, minimizing the leaching that can occur with non-reactive diluents.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is presented in Table 1. Understanding these properties is critical for proper storage, handling, and formulation calculations.

| Property | Value | Source(s) |

| CAS Number | 14228-73-0 | [1] |

| Molecular Formula | C₁₄H₂₄O₄ | [4] |

| Molecular Weight | 256.34 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [2] |

| Density | ~1.1 g/mL at 25 °C | [2][4] |

| Boiling Point | 154-160 °C (decomposes) | [4] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Viscosity | ~63.7 mm²/s | [4] |

| Refractive Index | ~1.481 (at 20 °C) | [2] |

Mechanism of Action: The Epoxy-Amine Cross-Linking Reaction

The most common curing reaction for epoxides involves a nucleophilic ring-opening reaction with a hardener. Primary and secondary amines are widely used for this purpose. The reaction proceeds via a step-growth polymerization mechanism.[5]

Step 1: Primary Amine Reaction: A primary amine (R-NH₂) contains two active hydrogens. The lone pair of electrons on the nitrogen atom performs a nucleophilic attack on one of the carbon atoms of the epoxy ring. This forces the ring to open, forming a secondary amine and a hydroxyl group.

Step 2: Secondary Amine Reaction: The newly formed secondary amine is also reactive and can proceed to open a second epoxy ring, creating a tertiary amine and another hydroxyl group. This step is crucial for forming a branched, and ultimately, a cross-linked network.

The presence of the hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[5]

Application in Epoxy Resin Formulations

As a reactive diluent, 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is blended with higher viscosity resins like DGEBA to improve processability. However, its inclusion invariably affects the final properties of the cured thermoset.

Causality of Property Changes

-

Viscosity Reduction: The smaller molecular size and lower intrinsic viscosity of the cycloaliphatic diepoxide effectively "thins" the bulk resin, making it easier to pour, mix, and apply.[1]

-

Mechanical Properties: The flexible cyclohexane ring can increase the toughness and impact strength of the cured product compared to purely aromatic systems. However, by extending the distance between cross-links, it can also lead to a decrease in properties like tensile strength and modulus at higher concentrations.[6][7]

-

Thermal Properties: The introduction of the more flexible aliphatic structure typically lowers the cross-link density of the final network. This increased molecular mobility results in a lower glass transition temperature (Tg).[4][8] The Tg is a critical parameter, defining the temperature at which the material transitions from a rigid, glassy state to a softer, rubbery state.[9]

Typical Effects on Material Properties

The following table summarizes the general trends observed when incorporating 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane as a reactive diluent in a standard DGEBA/amine system. Actual values are highly dependent on the specific base resin, curing agent, and cure schedule.

| Property | 0% Diluent (Pure DGEBA) | 10-20% Diluent | Rationale / Causality | Source(s) |

| Viscosity (uncured) | High | Significantly Lower | Lower molecular weight and less chain entanglement. | [1] |

| Glass Transition (Tg) | Baseline (e.g., ~90-150 °C) | Decreased | Reduced cross-link density and increased chain flexibility. | [4][10] |

| Tensile Strength | High | Moderately Decreased | Longer, more flexible chains between cross-links. | [11] |

| Impact Strength | Moderate | Increased | Flexible aliphatic structure absorbs more energy before fracture. | [11] |

Protocol 1: Preparation and Curing of a Modified Epoxy Resin

This protocol describes the preparation of a standard DGEBA epoxy resin modified with 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, cured with a polyamido-amine hardener.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (Reactive Diluent)

-

Polyamido-amine curing agent

-

Disposable mixing cups, stirring rods

-

Molds for casting test specimens

-

Vacuum oven

Procedure:

-

Preparation: In a clean, dry mixing cup, weigh the desired amount of DGEBA resin.

-

Dilution: Add the desired weight percentage (e.g., 10%, 15%, or 20% of the DGEBA weight) of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane to the DGEBA resin. Mix thoroughly with a stirring rod for 2-3 minutes until the mixture is homogeneous.

-

Stoichiometric Calculation: Calculate the required amount of amine hardener. This is based on the Amine Hydrogen Equivalent Weight (AHEW) of the hardener and the total Epoxy Equivalent Weight (EEW) of the resin blend. The stoichiometric ratio is typically 1:1 (epoxy groups to amine hydrogens).

-

Mixing: Add the calculated amount of amine hardener to the epoxy blend. Mix thoroughly and vigorously for at least 3 minutes, scraping the sides and bottom of the cup to ensure complete mixing.

-

Degassing: Place the mixture in a vacuum chamber at -25 to -29 inHg for 5-10 minutes, or until bubbles cease to rise, to remove entrapped air.

-

Casting: Pour the degassed mixture into prepared molds.

-

Curing: Transfer the molds to an oven. A typical curing schedule is 2 hours at 80°C followed by a post-cure of 3 hours at 125°C.[12] Note: The optimal cure schedule depends on the specific hardener and desired properties and can be determined using Differential Scanning Calorimetry (DSC).[13]

Application in Hydrogel Synthesis for Drug Delivery

Hydrogels are 3D polymer networks that can absorb large amounts of water, making them excellent candidates for biomedical applications like drug delivery.[14] The amine-epoxy "click" reaction is a highly efficient, catalyst-free method for forming hydrogels in aqueous environments.[15] 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane can serve as the cross-linker to form the hydrogel network with a suitable water-soluble polymer containing primary or secondary amine groups.

Protocol 2: Synthesis of a Drug-Loaded Hydrogel

This protocol details the synthesis of a hydrogel using a water-soluble amine-terminated polymer and 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, followed by a post-synthesis loading of a model drug.

Materials:

-

Amine-terminated polymer (e.g., Jeffamine® or other multi-arm PEG-amine)

-

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (Cross-linker)

-

Deionized (DI) water

-

Model drug (e.g., Lidocaine HCl, Diclofenac Sodium)[16]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small vials or molds

-

Magnetic stirrer and stir bar

Procedure:

Part A: Hydrogel Synthesis

-

Polymer Solution: Prepare a concentrated aqueous solution of the amine-terminated polymer (e.g., 20% w/v) in a vial with a magnetic stir bar. Stir until fully dissolved.

-

Cross-linker Addition: While stirring, add a stoichiometric amount of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane to the polymer solution. The ratio should be calculated to achieve a 1:1 molar ratio of epoxy groups to amine hydrogen atoms.

-

Gelation: Continue stirring for 5 minutes to ensure a homogeneous solution. Remove the stir bar and allow the vial to stand at room temperature. Gelation time will vary from minutes to hours depending on the reactivity and concentration of the precursors. Monitor gelation by inverting the vial; the gel is formed when the solution no longer flows.[15]

-

Washing: Once formed, immerse the hydrogel in a large volume of DI water for 24-48 hours, changing the water several times, to wash out any unreacted precursors.

Part B: Drug Loading (Post-Loading Method)

-

Drying: Freeze-dry the washed hydrogel to obtain a xerogel. Weigh the dry xerogel.

-

Drug Solution Preparation: Prepare a concentrated solution of the model drug in an appropriate solvent (e.g., DI water for Lidocaine HCl).[16]

-

Impregnation: Immerse the pre-weighed xerogel in the drug solution. Allow it to swell for 24 hours at a controlled temperature (e.g., 32°C) to ensure maximum drug uptake.[16]

-

Final Drying: Remove the swollen, drug-loaded hydrogel, gently blot the surface to remove excess solution, and dry it completely in a vacuum oven.

-

Drug Load Calculation: Weigh the final dried, drug-loaded hydrogel. The drug load can be calculated by the difference in weight from the initial xerogel.

Part C: In Vitro Drug Release Study

-

Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the PBS solution.

-

Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

-

Analyze the concentration of the drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released over time.[17]

Safety and Handling

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is classified as a skin irritant and a skin sensitizer, meaning it may cause an allergic skin reaction.[2] It is also considered harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and amines (until ready for reaction).[2]

References

-

Cai, Y., et al. (2022). Impact (a) and tensile (b) properties of DGEBA and D-N-modified epoxy resins. ResearchGate. [Link]

-

Tamburic, S., et al. (2017). Effect of Drug Loading Method and Drug Physicochemical Properties on the Material and Drug Release Properties of Poly (Ethylene Oxide) Hydrogels for Transdermal Delivery. MDPI. [Link]

-

Khan, M., & Kumar, A. (2018). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. MDPI. [Link]

-

Epoxy Technology. (n.d.). Tg - Glass Transition Temperature for Epoxies. [Link]

-

Wikipedia. (2023). 1,4-Cyclohexanedimethanol diglycidyl ether. [Link]

-

Wang, Z., et al. (2021). Diphenolic Acid-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness. ACS Omega. [Link]

-

Sorensen, K., et al. (2017). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. [Link]

-

Fiber Optic Center. (2017). Epoxy Glass Transition Temperature Explained. [Link]

-

IRJET. (2019). Experimental Investigation on Properties of DGEBA Based Epoxy Resin. [Link]

-

ResearchGate. (2021). Impact (a) and tensile (b) properties of DGEBA and D-N-modified epoxy resins. [Link]

-

ResearchGate. (2015). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications. [Link]

-

ResearchGate. (n.d.). Tensile strength and elongation at break (a) and impact strength (b) of.... [Link]

-

Pourhashem, S., et al. (2021). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]

-

ResearchGate. (2021). DSC and curing kinetics of epoxy resin using cyclohexanediol diglycidyl ether as active diluents. [Link]

-

ACS Publications. (2022). A Nanosheet-Anchored Hydrogel System: An Injectable Platform for Herbs Polyphenols in Treating Ulcerative Colitis. [Link]

-

Tetra-Tek. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]

-

Jayhawk Fine Chemicals. (2021). High Glass-Transition Temperatures from Dianhydride-cured Epoxy. [Link]

-

RSC Publishing. (2022). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. [Link]

-

Research, Society and Development. (2021). Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. [Link]

-

Journal of Pharmaceutical Sciences. (2007). Structure and drug release in a crosslinked poly(ethylene oxide) hydrogel. [Link]

- Google Patents. (2008). EP1978049A1 - Curable Epoxy Resin Composition.

-

Frontiers in Pharmacology. (2024). Commercial hydrogel product for drug delivery based on route of administration. [Link]

-

Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. [Link]

-

NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. [Link]

-

NIH. (2023). Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass. [Link]

Sources

- 1. 1,4-Cyclohexanedimethanol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. irjet.net [irjet.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass | Research, Society and Development [rsdjournal.org]

- 8. focenter.com [focenter.com]

- 9. sciencelink.net [sciencelink.net]

- 10. dianhydrides.com [dianhydrides.com]

- 11. Diphenolic Acid-Derived Hyperbranched Epoxy Thermosets with High Mechanical Strength and Toughness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. hitachi-hightech.com [hitachi-hightech.com]

- 14. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. research.mpu.edu.mo [research.mpu.edu.mo]

Application Notes and Protocols for 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane in High-Performance Composites

Introduction: A Paradigm Shift in Composite Matrix Performance with 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

The relentless pursuit of lightweight, high-strength, and durable materials has positioned fiber-reinforced polymer composites at the forefront of innovation in the aerospace, automotive, and renewable energy sectors. The performance of these composites is intrinsically linked to the properties of the polymer matrix. Standard epoxy resins, while versatile, often present a compromise between processability and ultimate performance characteristics such as toughness and thermal stability. The incorporation of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, a cycloaliphatic epoxy resin, offers a compelling solution to this challenge.

This technical guide provides an in-depth exploration of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane as a key ingredient for formulating high-performance composite matrices. Its primary function is as a reactive diluent, which significantly reduces the viscosity of the epoxy resin system, thereby enhancing fiber impregnation during fabrication processes like wet layup and vacuum infusion.[1] Crucially, unlike non-reactive diluents, its difunctional epoxy nature allows it to cross-link into the polymer network, contributing to the final mechanical and thermal properties of the cured composite. This guide will detail the physicochemical properties, provide comprehensive protocols for composite fabrication and characterization, and offer expert insights into the performance enhancements achievable with this versatile cycloaliphatic epoxy.

Physicochemical Properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane

Understanding the fundamental properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is paramount for successful formulation and application. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₄O₄ | [2] |

| Molecular Weight | 256.34 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid/oil | [3] |

| Density | ~1.1 g/mL at 25 °C | [3] |

| Boiling Point | 154-160 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Viscosity | 63.7 mm²/s | [3] |

| Refractive Index | ~1.481 at 20 °C | [4] |

| CAS Number | 14228-73-0 | [2] |

Protocols for High-Performance Composite Fabrication and Characterization

The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of high-performance composites utilizing 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane.

Part 1: Resin Formulation and Preparation

The judicious formulation of the epoxy system is critical to achieving the desired processing characteristics and final composite properties. Anhydride-cured systems are often preferred for high-temperature applications due to the high glass transition temperatures (Tg) they can achieve.[5][6]

Materials:

-

Bisphenol A or Bisphenol F based epoxy resin (e.g., D.E.R. 331 or equivalent)

-

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane (Reactive Diluent)

-

Anhydride Hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)

-

Tertiary Amine Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

-

Degassing chamber (vacuum oven or desiccator with vacuum pump)

-

Mixing containers and stirrers

Protocol:

-

Resin Pre-heating: Gently pre-heat the primary epoxy resin to 50-60 °C to reduce its viscosity for easier handling and mixing.

-

Addition of Reactive Diluent: In a clean, dry mixing container, combine the pre-heated primary epoxy resin with the desired amount of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane. A typical starting point is 10-20 parts by weight of the reactive diluent to 100 parts of the primary resin. The exact ratio should be optimized based on the desired final viscosity and performance characteristics.

-

Homogenization: Thoroughly mix the resin and reactive diluent until a homogeneous, clear mixture is obtained.

-

Incorporation of Hardener and Accelerator: Allow the mixture to cool to room temperature. Add the anhydride hardener and accelerator according to the manufacturer's recommended stoichiometric ratio. The stoichiometry is crucial for achieving optimal cross-linking and, consequently, the best mechanical and thermal properties.

-

Degassing: Place the formulated resin system in a degassing chamber and apply a vacuum of 28-29 inHg (95-98 kPa) for 15-30 minutes, or until bubbling subsides. This step is critical to remove entrapped air, which can lead to voids in the final composite.

Caption: Workflow for the formulation of the epoxy resin system.

Part 2: Composite Fabrication via Vacuum Assisted Resin Transfer Molding (VARTM)

VARTM is a cost-effective and efficient method for producing high-quality composites with good fiber-to-resin ratios.

Materials:

-

Formulated and degassed epoxy resin system

-

Reinforcement fabric (e.g., carbon fiber, glass fiber)

-

Mold or tool surface

-

Release agent

-

Peel ply

-

Distribution media

-

Vacuum bagging film and sealant tape

-

Vacuum pump and resin trap

-

Tubing and connectors

Protocol:

-

Mold Preparation: Thoroughly clean the mold surface and apply a suitable release agent to prevent adhesion of the composite.

-

Lay-up: Carefully lay the dry reinforcement fabric onto the mold surface, ensuring the desired fiber orientation.

-

Application of Consumables: Place the peel ply over the reinforcement fabric, followed by the distribution media.

-

Vacuum Bagging: Apply sealant tape around the perimeter of the mold and carefully place the vacuum bagging film over the entire assembly, ensuring a good seal. Install the vacuum port and resin inlet.

-

Leak Check: Connect the vacuum pump to the vacuum port and draw a vacuum. Check for any leaks in the vacuum bag and seal them. A stable vacuum of at least 28 inHg is essential for a successful infusion.

-

Resin Infusion: Once a stable vacuum is achieved, open the resin inlet and allow the degassed resin to be drawn into the layup. The low viscosity of the formulated resin will facilitate rapid and complete wet-out of the fibers.

-

Curing: Once the reinforcement is fully saturated, clamp the resin inlet and maintain the vacuum. Transfer the entire assembly to an oven for the curing cycle. A typical cure cycle for an anhydride-cured system may involve an initial cure at a lower temperature (e.g., 80-100 °C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-180 °C for 2-4 hours) to achieve full cross-linking and optimal Tg. The exact cure schedule should be determined through thermal analysis (DSC) of the specific formulation.

Caption: Step-by-step workflow for the VARTM process.

Part 3: Characterization of the Cured Composite

A suite of characterization techniques should be employed to evaluate the performance of the final composite material.

1. Dynamic Mechanical Analysis (DMA)

-

Objective: To determine the viscoelastic properties of the composite, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).

-

Protocol:

-

Prepare rectangular specimens from the cured composite panel according to the dimensions specified in the ASTM standard.

-

Mount the specimen in the DMA instrument in a three-point bending or cantilever clamp.

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3-5 °C/min).

-

Record the storage modulus, loss modulus, and tan delta as a function of temperature.

-

2. Thermogravimetric Analysis (TGA)

-

Standard: ASTM E1131, ISO 11358[7]

-

Objective: To evaluate the thermal stability and decomposition behavior of the composite material.

-

Protocol:

-

Place a small, representative sample (5-10 mg) of the cured composite into a TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

-

3. Tensile Testing

-

Standard: ASTM D3039[8]

-

Objective: To determine the in-plane tensile properties of the composite, including tensile strength, tensile modulus, and strain to failure.

-

Protocol:

-

Cut rectangular specimens from the cured composite panel according to the dimensions specified in ASTM D3039.

-

Bond end tabs to the specimens to ensure proper gripping and load transfer.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load and displacement data to generate a stress-strain curve.

-

Expected Results and Performance Enhancements

The incorporation of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane into an epoxy matrix for high-performance composites is expected to yield several key performance enhancements compared to a non-modified system.

-

Improved Processability: The primary and most immediate benefit is a significant reduction in the viscosity of the resin system. This facilitates easier and more complete impregnation of the reinforcement fibers, leading to lower void content and more consistent parts.

-

Enhanced Thermal Stability: While the addition of a diluent can sometimes lower the Tg, the reactive nature of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane and its cycloaliphatic structure can contribute to a densely cross-linked network. When cured with an appropriate anhydride hardener, the resulting composite can exhibit a high glass transition temperature, often exceeding 150 °C, which is critical for applications in demanding thermal environments.

-

Improved Mechanical Properties: The rigid cycloaliphatic ring structure of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane can enhance the stiffness and strength of the cured epoxy matrix. This can translate to improved tensile and flexural properties of the final composite.

Illustrative Data (Based on Analogous Cycloaliphatic Epoxy Systems):

| Property | Standard Epoxy Composite | Epoxy Composite with Cycloaliphatic Modifier |

| Tensile Strength | Baseline | 5-15% Increase |

| Flexural Modulus | Baseline | 10-20% Increase |

| Glass Transition Temp. (Tg) | 130-150 °C | 150-180 °C |

| Viscosity of Resin System | High | Low |

Note: The actual performance improvements will depend on the specific formulation, reinforcement type, and processing conditions.

Caption: Logical relationship between the properties of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane and the resulting performance enhancements in composites.

Troubleshooting and Expert Insights

-

Viscosity is still too high: Increase the concentration of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane. However, be mindful that excessive amounts may negatively impact the Tg and mechanical properties.

-

Low Tg: Ensure the correct stoichiometric ratio of resin to hardener is used. Also, verify that the post-cure temperature and duration are sufficient to achieve full cross-linking. A higher post-cure temperature generally leads to a higher Tg.[5]

-

Brittleness: While the cycloaliphatic structure adds rigidity, it can also increase brittleness. To counteract this, consider incorporating a small amount of a flexibilizing agent or a toughener into the formulation.

-

Incomplete Curing: This can be due to an incorrect mix ratio, insufficient accelerator, or an inadequate cure cycle. Always perform a small-scale test cure and characterize the Tg via DMA to validate the cure schedule.

Safety and Handling

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is known to be a skin irritant and a potential skin sensitizer.[2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area to avoid inhalation of vapors. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is a valuable tool for formulators of high-performance composites. Its ability to significantly reduce resin viscosity while contributing to the final properties of the cured matrix makes it a superior alternative to non-reactive diluents. By carefully controlling the formulation and curing process, researchers and engineers can leverage the benefits of this cycloaliphatic epoxy to create composites with enhanced processability, thermal stability, and mechanical performance, pushing the boundaries of what is possible in lightweight structural applications.

References

-

Wikipedia. (n.d.). 1,4-Cyclohexanedimethanol diglycidyl ether. Retrieved from [Link]

-

Addcomposite. (2025, September 26). What is Vacuum-assisted Resin Transfer Molding (VARTM)? Retrieved from [Link]

-

eCommons. (n.d.). Development of a Simple Lab-Scale Vacuum Assisted Resin Transfer Molding (VARTM) Process. Retrieved from [Link]

-

ResearchGate. (n.d.). Curing cycloaliphatic epoxy resin with 4-methylhexahydrophthalic anhydride: Catalyzed vs. uncatalyzed reaction. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

AZoM. (2022, January 4). Dianhydride-Cured Epoxy and High Glass-Transition Temperatures. Retrieved from [Link]

-

Intertek. (n.d.). Tensile Testing Composite ASTM D3039. Retrieved from [Link]

-

YouTube. (2025, July 30). What Are The ASTM Standards Related To Dynamic Mechanical Analysis? Retrieved from [Link]

-

OUCI. (n.d.). Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride. Retrieved from [Link]

-

SciELO. (n.d.). Mechanical properties of carbon fiber reinforced epoxy resin treated by electrochemical process. Retrieved from [Link]

-

ASTM International. (2021, November 9). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Cyclohexanedimethanol-based polyesters derived from 1,4-cyclohexanedimethanol (CHDM) and aliphatic diacids with odd carbons. Retrieved from [Link]

-

Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin. (n.d.). Retrieved from [Link]

-

Jayhawk Fine Chemicals Corporation. (2021, June 23). Entry 4 – High Glass-Transition Temperatures from Dianhydride-cured Epoxy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanical Properties of Carbon Fiber/Epoxy Composites: Effects of Number of Plies, Fiber Contents, and Angle-Ply Layers. Retrieved from [Link]

-

YouTube. (2024, September 20). Vacuum assisted Resin Transfer Moulding Process. Retrieved from [Link]

-

PubChem. (n.d.). Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-. Retrieved from [Link]

-

MDPI. (n.d.). Dynamic Mechanical Analysis of Thermally Aged Fique Fabric-Reinforced Epoxy Composites. Retrieved from [Link]

-

MDPI. (n.d.). Flame–Retardant Cycloaliphatic Epoxy Systems with High Dielectric Performance for Electronic Packaging Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanical properties of carbon fiber/fullerene-dispersed epoxy composites. Retrieved from [Link]

-

PubMed Central. (2021, September 27). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Retrieved from [Link]

-

University of North Texas. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | C14H24O4 | CID 61718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | 14228-73-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. azom.com [azom.com]

- 6. dianhydrides.com [dianhydrides.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Flexibility of Cycloaliphatic Epoxy Coatings

Prepared by: Senior Application Scientist, Advanced Coatings Division

Welcome to the technical support center for cycloaliphatic epoxy resin systems. This guide is designed for researchers, scientists, and formulation professionals who are looking to overcome the inherent brittleness of cycloaliphatic epoxy coatings and enhance their flexibility. Cycloaliphatic epoxies are prized for their excellent UV stability, weatherability, and electrical insulation properties, making them ideal for demanding applications in electronics and high-performance outdoor coatings.[1][2][3] However, their rigid, highly cross-linked structure often results in low flexibility and a tendency to crack under mechanical or thermal stress.[4][5]

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. We will explore the science behind flexibility modification, detail validated experimental protocols, and provide the necessary data to guide your formulation strategy.

Troubleshooting Guide: Common Issues in Flexibility Modification

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My cured cycloaliphatic epoxy coating is extremely brittle and cracks easily upon minimal bending or thermal cycling. What is the primary cause and how can I fix it?

A1: This is the most common challenge with cycloaliphatic systems. The root cause is almost always an excessively high cross-link density, which creates a rigid, glass-like network.[4] While this contributes to high hardness and chemical resistance, it leaves little room for polymer chain movement, resulting in brittleness.[5][6] Thermal cycling can exacerbate this, especially on substrates with a different coefficient of thermal expansion (CTE), leading to stress-induced cracking.[7]

Causality & Solution Workflow:

-

Reduce Cross-Link Density: The most direct approach is to introduce longer, more flexible molecular chains into the polymer network. This can be achieved by incorporating a flexibilizer .

-

Action: Add a flexible, long-chain epoxy-functional or hydroxyl-functional molecule to your formulation. Common choices include polyethylene glycol diglycidyl ether (PEGDGE) or polyester polyols.[6][8] These molecules act as spacers between the cycloaliphatic epoxy cross-links, allowing for greater segmental motion.

-

Mechanism: The flexibilizer co-reacts with the resin and hardener, becoming a permanent part of the backbone. This lowers the overall cross-link density, improving the material's ability to deform without fracturing.[6]

-

-

Introduce a Secondary, Energy-Absorbing Phase: If simple flexibilization compromises too much strength, the next step is to add a toughening agent .

-

Action: Incorporate a liquid rubber, such as carboxyl-terminated butadiene-nitrile (CTBN), or a core-shell rubber (CSR) additive.[5]

-

Mechanism: These materials are initially miscible with the epoxy resin but undergo phase separation during the curing process.[5] This creates microscopic, rubbery domains dispersed within the rigid epoxy matrix. When a crack begins to propagate, these rubber particles absorb the fracture energy, blunting the crack tip and preventing catastrophic failure.[5][9]

-

-

Optimize the Curing Agent: The hardener system plays a critical role.

Q2: After adding a flexibilizer, my coating's adhesion to the substrate has significantly decreased. Why is this happening?

A2: This issue often stems from a change in the surface energy of the formulation or a reduction in cohesive strength near the bond line. Flexibilizers, particularly those that are less polar than the epoxy resin, can migrate to the surface or interfere with the wetting of the substrate. Additionally, over-flexibilizing the system can lead to a weaker coating that fails cohesively under stress, which can be mistaken for poor adhesion.

Causality & Solution Workflow:

-

Check for Compatibility and Polarity: Ensure the chosen flexibilizer is fully compatible with the resin system and does not phase out.

-

Action: Start with lower concentrations of the flexibilizer and incrementally increase the amount. Observe the cured film for any signs of haze or oiliness, which could indicate incompatibility. Consider using a flexibilizer with functional groups that promote adhesion, such as hydroxyl or carboxyl groups.

-

-

Re-evaluate Surface Preparation: A more flexible coating may be more susceptible to peeling if the substrate surface is not adequately prepared.

-

Action: Ensure the substrate is meticulously cleaned, degreased, and, if necessary, abraded or plasma-treated to increase its surface energy. This promotes better wetting by the liquid coating.

-

-

Perform Adhesion Testing: Quantify the adhesion to determine the failure mode.

-

Action: Use a standardized test like ASTM D3359 (Cross-Hatch Adhesion). If the coating is peeling cleanly from the substrate, it's an adhesive failure. If the coating breaks apart but remains on the surface, it's a cohesive failure. Bend tests can also be indicative but are less reliable for quantifying adhesion.[12] For cohesive failure, you may need to reduce the flexibilizer concentration or switch to a toughening agent that improves impact strength without overly softening the bulk material.

-

Q3: I've achieved good flexibility, but my coating's glass transition temperature (Tg) has dropped dramatically, making it unsuitable for my application. How can I maintain thermal performance?

A3: This is a classic trade-off in polymer science. Introducing flexible chains that increase molecular mobility will, by definition, lower the temperature at which the material transitions from a rigid, glassy state to a rubbery one (the Tg).[13]

Causality & Solution Workflow:

-

Use Toughening Agents Instead of Flexibilizers: Tougheners are often the superior choice when maintaining Tg is critical.

-

Action: Replace a portion or all of the flexibilizer with a toughening agent like a thermoplastic resin (e.g., polyethersulfone - PES) or core-shell rubber particles.[5][13]

-

Mechanism: Because these materials form a distinct secondary phase rather than just lowering the overall cross-link density of the primary matrix, they can improve toughness and impact resistance with a much smaller reduction in Tg.[5] The continuous epoxy phase largely retains its original thermal properties.

-

-

Incorporate Rigid Molecular Structures: Modify the backbone of the flexibilizer itself.

-

Action: Synthesize or source flexibilizers that contain more rigid cyclic or aromatic groups within their long chains. This provides some internal flexibility while restricting the large-scale segmental motion that drastically lowers Tg. Research has shown that cycloaliphatic epoxides with cyclic groups in their backbones can yield harder and more flexible UV coatings.[8]

-

-

Optimize Cure Schedule: Ensure the coating is fully cured.

-

Action: An under-cured coating will exhibit a lower Tg. Confirm your curing schedule (time and temperature) is sufficient for the modified formulation. Consider adding a post-cure step at a temperature above the expected Tg to drive the reaction to completion.

-

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to improve the flexibility of cycloaliphatic epoxy coatings?

A1: There are three primary strategies, which can be used alone or in combination:

-

Internal Plasticization (Flexibilization): This involves chemically incorporating flexible molecular segments into the polymer network. This is done by adding co-reactants like polyols or long-chain diepoxides (e.g., polyethylene glycol diglycidyl ether) that reduce the overall cross-link density.[6][8]

-

External Modification (Toughening): This strategy introduces a separate, energy-absorbing phase within the epoxy matrix. This is achieved by adding materials like liquid rubbers (CTBN), thermoplastics (PES, PEEK), or pre-formed core-shell rubber particles.[5]

-

Use of Reactive Diluents: These are low-viscosity epoxy compounds that reduce the overall viscosity of the formulation for better handling.[14] Long-chain, difunctional reactive diluents can also increase flexibility by extending the distance between cross-links, though their primary purpose is viscosity reduction.[14][15]

Q2: What is the difference between a flexibilizer and a toughening agent?

A2: While both improve a coating's resistance to fracture, they operate via different mechanisms and have different effects on the final properties.

-

Flexibilizers are chemically integrated into the epoxy backbone. They are typically soluble in the resin and work by lowering the cross-link density, which increases elongation and softness (lower durometer).[6][16] This almost always leads to a decrease in tensile strength, modulus, and glass transition temperature (Tg).

-

Toughening Agents create a multiphase system. They form discrete, microscopic particles of a rubbery or tough material within the continuous epoxy phase.[5] They primarily improve impact strength and fracture energy by creating mechanisms (like crack pinning and shear banding) that absorb energy. This can significantly improve toughness with a much smaller penalty to Tg and modulus compared to flexibilizers.[5][9]

Q3: How do reactive diluents affect the flexibility and other properties of the coating?

A3: Reactive diluents are primarily used to lower the viscosity of high-viscosity epoxy resins, improving workability.[3][14] However, they do impact final properties:

-

Flexibility: Difunctional reactive diluents with long, linear aliphatic chains (e.g., 1,4-butanediol diglycidyl ether) can increase flexibility by becoming part of the polymer network and increasing the distance between cross-links.[15] Monofunctional diluents will lower cross-link density but can also act as chain terminators, which may negatively impact overall mechanical properties.

-

Trade-offs: The addition of reactive diluents, especially at high concentrations, can sometimes lead to reduced chemical resistance, lower thermal stability (Tg), and a decrease in mechanical strength due to the reduction in cross-link density.[4][13]

Q4: What are the trade-offs when incorporating flexibilizers into a cycloaliphatic epoxy formulation?

A4: Incorporating flexibilizers requires a careful balancing act, as improving one property often comes at the expense of another.

-

Positive Effects: Increased elongation, improved impact resistance, and enhanced ability to withstand thermal cycling.[6]

-

Potential Negative Effects:

-

Reduced Hardness and Modulus: The coating becomes softer.

-

Decreased Glass Transition Temperature (Tg): The material softens at a lower temperature.

-

Lowered Chemical and Solvent Resistance: The less tightly cross-linked network is more susceptible to chemical attack.

-

Increased Water Absorption: Can be a concern for electronic applications.

-

Potential for Decreased Adhesion: If not chosen or used correctly.

-

Q5: How can I quantitatively test the flexibility of my modified coating?

A5: Several standardized methods are used to evaluate coating flexibility. It is crucial to perform these tests on fully cured coatings applied to a standardized substrate and film thickness.

-

Mandrel Bend Test (ASTM D522): This is the most common method. A coated panel is bent over a cylindrical or conical mandrel.[17] The result is reported as the smallest mandrel diameter the coating can withstand without cracking. This test is excellent for assessing elongation and resistance to cracking under slow deformation.[17][18]

-

Impact Test (ASTM D2794): This test measures a coating's resistance to rapid deformation. A standard weight is dropped from a specified height onto the coated panel (direct impact) or the reverse side (reverse impact). The result is the maximum impact force (in-lbs or N-m) the coating can withstand without cracking or delaminating.[17]

-

Cupping Test / Erichsen Test (ISO 1520): This test assesses the ductility and adhesion of a coating. A hemispherical indenter is slowly pushed into the reverse side of a coated panel until the coating cracks or detaches. The depth of the indentation at failure is measured.[17]

Data Presentation

Table 1: Comparison of Common Flexibility Modifiers for Cycloaliphatic Epoxies

| Modifier Type | Example(s) | Primary Mechanism | Impact on Flexibility | Impact on Tg | Impact on Hardness | Key Considerations |

| Polyol Flexibilizer | Polyester Polyols, Polyether Polyols (e.g., PPG) | Reduces cross-link density | High Increase | Significant Decrease | Significant Decrease | Can increase water sensitivity; good for high elongation needs.[8] |

| Epoxy Flexibilizer | Polyethylene Glycol Diglycidyl Ether (PEGDGE) | Reduces cross-link density | Moderate-High Increase | Moderate-High Decrease | Moderate Decrease | Lowers viscosity; good compatibility in many systems.[6] |

| Reactive Diluent | 1,4-Butanediol Diglycidyl Ether (BDDGE) | Reduces viscosity; slightly lowers cross-link density | Low-Moderate Increase | Low-Moderate Decrease | Low Decrease | Primarily for viscosity control; flexibility benefit is secondary.[15] |

| Liquid Rubber Toughener | CTBN, ATBN | Forms dispersed rubbery phase to absorb energy | Moderate Increase | Minor Decrease | Minor Decrease | Excellent for improving impact strength with minimal Tg loss.[5] |

| Core-Shell Toughener | Core-Shell Rubber (CSR) Particles | Forms dispersed core-shell phase to absorb energy | Moderate Increase | Very Low Decrease | Very Low Decrease | Best option for maintaining hardness and Tg while boosting toughness.[13] |

| Thermoplastic Toughener | Polyethersulfone (PES) | Forms dispersed thermoplastic phase | Moderate Increase | Very Low Decrease | Minor Decrease | Can increase formulation viscosity significantly.[5] |

Visualizations & Diagrams

Mechanism of Flexibility Modifiers